Ethyl 1H-benzimidazole-1-carboximidate
Description
Ethyl 1H-benzimidazole-1-carboximidate is a heterocyclic compound featuring a benzimidazole core substituted with a carboximidate group (-O-C(=NH)-OEt) at the 1-position. These compounds are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The benzimidazole scaffold itself is renowned for its pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities .
Properties
CAS No. |
510711-08-7 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl benzimidazole-1-carboximidate |
InChI |
InChI=1S/C10H11N3O/c1-2-14-10(11)13-7-12-8-5-3-4-6-9(8)13/h3-7,11H,2H2,1H3 |
InChI Key |
NRMBXAFTTAUAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The benzimidazole core distinguishes Ethyl 1H-benzimidazole-1-carboximidate from imidazole derivatives (e.g., Ethyl 1H-imidazole-1-acetate, CAS 17450-34-9), which lack the fused benzene ring. This difference impacts electronic properties, aromatic stability, and binding affinity. For example, the extended π-system in benzimidazoles enhances interactions with hydrophobic pockets in proteins, whereas imidazole derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .
Substituent Effects on Properties and Activity
Table 1: Comparison of Ethyl-Substituted Benzimidazole Derivatives
Crystallographic and Stability Insights
Crystallographic studies using SHELX software () reveal that substituents influence molecular packing. For instance, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate (CCDC 1538327) forms hydrogen-bonded dimers, enhancing thermal stability . In contrast, hydroxyethyl-substituted derivatives () exhibit intra-molecular hydrogen bonding, which may stabilize the compound in aqueous environments.
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